3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid
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Description
This compound is a derivative of amino acid . It has a molecular weight of 325.36 and its IUPAC name is 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}butanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.36 . It is a solid at room temperature . It is stored at a temperature between 2-8°C in a sealed and dry environment .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid involves the protection of the amine group, followed by the coupling of the protected amine with the pyridine-4-carboxylic acid. The fluorenyl group is then introduced through a nucleophilic substitution reaction, and the final deprotection step yields the target compound.", "Starting Materials": [ "Pyridine-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "9H-fluorene-9-methanol", "Thionyl chloride (SOCl2)", "Diethyl ether", "Methanol", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Acetic anhydride", "Hydrochloric acid (HCl)" ], "Reaction": [ "Protection of the amine group of pyridine-4-carboxylic acid with acetic anhydride and TEA in DMF to yield the corresponding acetyl derivative", "Coupling of the protected amine with NHS and DCC in DMF to yield the corresponding NHS ester", "Nucleophilic substitution of the fluorenyl group onto the NHS ester using 9H-fluorene-9-methanol and TEA in DMF to yield the corresponding fluorenyl amide", "Deprotection of the amine group using HCl in methanol to yield the final product, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid" ] } | |
CAS No. |
1234878-64-8 |
Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)17-9-10-22-11-19(17)23-21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-11,18H,12H2,(H,23,26)(H,24,25) |
InChI Key |
FFRCZWIVHLMHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CN=C4)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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